molecular formula C22H18O B14627073 3-Buten-1-one, 1,4,4-triphenyl- CAS No. 57694-83-4

3-Buten-1-one, 1,4,4-triphenyl-

Cat. No.: B14627073
CAS No.: 57694-83-4
M. Wt: 298.4 g/mol
InChI Key: QZIVJIQHBHBMJU-UHFFFAOYSA-N
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Description

3-Buten-1-one, 1,4,4-triphenyl- is an organic compound with the molecular formula C22H18O. It is characterized by a butenone backbone with three phenyl groups attached to the first and fourth carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-one, 1,4,4-triphenyl- typically involves the use of Grignard reagents. One common method involves the reaction of ethyl acetoacetate with phenylmagnesium bromide, followed by the addition of benzophenone . The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

While specific industrial production methods for 3-Buten-1-one, 1,4,4-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-one, 1,4,4-triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of triphenylmethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Buten-1-one, 1,4,4-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-1-one, 1,4,4-triphenyl- involves its reactivity with nucleophiles and electrophiles. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition reactions. The phenyl groups can undergo electrophilic aromatic substitution, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-buten-1-one: Similar structure but with only one phenyl group.

    4,4-Diphenyl-3-buten-2-one: Contains two phenyl groups and a different substitution pattern.

Uniqueness

3-Buten-1-one, 1,4,4-triphenyl- is unique due to the presence of three phenyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other butenone derivatives and valuable in specialized applications .

Properties

IUPAC Name

1,4,4-triphenylbut-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c23-22(20-14-8-3-9-15-20)17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVJIQHBHBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483223
Record name 3-Buten-1-one, 1,4,4-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57694-83-4
Record name 3-Buten-1-one, 1,4,4-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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